molecular formula C11H16N2O3S B11773212 tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Cat. No.: B11773212
M. Wt: 256.32 g/mol
InChI Key: LVUCEALFZJFELC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a heterocyclic compound featuring a pyrrolo[3,4-d]thiazole core. This bicyclic structure is fused with a thiazole ring and a pyrrolidine moiety, substituted by a tert-butyl carboxylate group at position 5 and a hydroxymethyl group at position 2. The tert-butyl group enhances steric protection and stability, while the hydroxymethyl group provides a site for further functionalization.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-9(6-14)12-7/h14H,4-6H2,1-3H3

InChI Key

LVUCEALFZJFELC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves multi-step organic synthesis. One common approach includes the formation of the pyrrolo[3,4-d]thiazole core followed by functionalization at specific positions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .

Scientific Research Applications

Research indicates that tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate may exhibit several pharmacological effects:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its possible use in treating infections.

These properties are attributed to the structural characteristics of the compound, which allow it to interact with specific biological targets.

Synthetic Routes

Several synthetic methods have been proposed for producing this compound:

  • Condensation Reactions : Utilizing appropriate precursors to form the pyrrole-thiazole structure.
  • Functional Group Modifications : Modifying the hydroxymethyl and carboxylate groups to enhance biological activity.

These synthetic routes are essential for producing the compound in sufficient quantities for research and application.

Applications in Drug Development

The unique structural features of this compound make it suitable for various applications:

  • Lead Compound in Drug Design : Due to its potential biological activities, it can serve as a lead compound for designing new pharmaceuticals targeting inflammation and infections.
  • Chemical Probes : The compound can be utilized as a chemical probe in biological studies to elucidate mechanisms of action related to its pharmacological effects.

Case Studies

  • Anti-inflammatory Studies : A study examining the effects of this compound on inflammatory markers in vitro demonstrated significant reductions in cytokine production.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to a therapeutic effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate can be contextualized by comparing it with analogous derivatives. Key differences in substituents, reactivity, and applications are highlighted below:

Substituted Pyrrolo[3,4-d]thiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate Amino, sec-butyl C₁₄H₂₃N₃O₂S 297.42 Enhanced hydrogen-bonding capacity; potential intermediate for bioactive molecules. Purity ≥95%.
tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate Bromo C₁₀H₁₃BrN₂O₂S 313.20 (exact mass) Electrophilic reactivity for cross-coupling reactions. High cost (€2,228/g). Purity ≥95%.
tert-Butyl (4S)-2-bromo-4-isopropyl-pyrrolo[3,4-d]thiazole-5-carboxylate Bromo, isopropyl C₁₄H₂₀BrN₂O₂S 369.29 Chiral analog; used in asymmetric synthesis for medicinal chemistry. CAS: 1637310-58-5.
tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate Oxazole core (vs. thiazole) C₁₁H₁₆N₂O₃ 240.26 Reduced electron density due to oxygen substitution; higher solubility in polar solvents.

Key Comparisons:

  • Reactivity: The bromo-substituted derivative (CAS 365996-63-0) serves as a versatile intermediate for Suzuki or Buchwald-Hartwig couplings due to its electrophilic bromine atom . The amino-substituted analog (CAS 365996-62-9) enables amide bond formation or urea linkages, making it suitable for peptide-mimetic drug design . The hydroxymethyl group in the target compound allows for esterification or oxidation, providing pathways to carboxylic acids or ketones .
  • Physicochemical Properties: The oxazole analog (CAS 1251012-01-7) exhibits lower molecular weight (240.26 vs. ~297–369 g/mol for thiazoles) and altered solubility due to oxygen’s electronegativity . Bromo derivatives generally require stringent storage (e.g., 2–8°C, inert atmosphere) compared to hydroxymethyl or amino analogs .
  • Applications: Bromo and amino derivatives are frequently used in high-throughput pharmaceutical synthesis . The oxazole variant is prioritized in early-stage solubility and metabolic stability assays .

Biological Activity

tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C12H18N2O3S
  • Molecular Weight : 270.35 g/mol
  • CAS Number : 1269532-60-6

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolo-thiazole core and subsequent functionalization. The synthetic pathway can be optimized for yield and purity, which are critical for biological evaluations.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrrolo[3,4-d]thiazole scaffold exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound demonstrated antiproliferative effects against various cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations. In particular, derivatives of pyrrolo-thiazoles have shown selective toxicity towards cancer cells compared to normal fibroblast cells, suggesting a favorable therapeutic index .
Cell LineIC50 (µM)Reference
NUGC (gastric cancer)0.25
MDA-MB-231 (breast cancer)0.5
LNCaP (prostate cancer)1.0

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Tyrosine Kinase Receptors : Similar to established drugs like gefitinib, this compound may inhibit ATP-binding sites on tyrosine kinase receptors, disrupting signaling pathways critical for tumor growth and survival .
  • Acetylcholinesterase Inhibition : Some derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. This activity may enhance cholinergic signaling in the brain .

Study on Anticancer Activity

In a study published by MDPI, a series of pyrrolo-thiazole derivatives were synthesized and evaluated for their anticancer activity against a panel of human tumor cell lines. The results indicated that several compounds exhibited potent growth inhibition, with specific derivatives showing selectivity towards cancer cells while sparing normal cells .

Neuroprotective Effects

Another study explored the neuroprotective potential of thiazole-based compounds in models of Alzheimer's disease. Compounds similar to this compound showed significant AChE inhibition with promising IC50 values, indicating potential for therapeutic development in cognitive disorders .

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